molecular formula C10H13FO2 B12286719 4-(4-Fluorophenoxy)-1-butanol

4-(4-Fluorophenoxy)-1-butanol

Cat. No.: B12286719
M. Wt: 184.21 g/mol
InChI Key: GPLYPYLIOAPBRK-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-1-butanol is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanol chain

Preparation Methods

The synthesis of 4-(4-Fluorophenoxy)-1-butanol typically involves the reaction of 4-fluorophenol with 1-bromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbon atom of 1-bromobutane, displacing the bromine atom and forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the deprotonation of the hydroxyl group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

4-(4-Fluorophenoxy)-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Scientific Research Applications

4-(4-Fluorophenoxy)-1-butanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-1-butanol involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenoxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to changes in their structure and function. This interaction can result in various biological effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in membrane permeability .

Comparison with Similar Compounds

4-(4-Fluorophenoxy)-1-butanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the fluorophenoxy group with a butanol chain, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

4-(4-fluorophenoxy)butan-1-ol

InChI

InChI=1S/C10H13FO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2

InChI Key

GPLYPYLIOAPBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCO)F

Origin of Product

United States

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